

Benzofurazan: A Core Heterocycle for Scientific Advancement

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Compound of Interest		
Compound Name:	Benzofurazan	
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An In-depth Technical Guide on the Fundamental Chemical Properties of 2,1,3-Benzoxadiazole

For Immediate Release

This technical guide provides a comprehensive overview of the core chemical properties of **benzofurazan**, also known as 2,1,3-benzoxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, experimental protocols, and key reactivity pathways to serve as a foundational resource for the scientific community.

Core Chemical and Physical Properties

Benzofurazan is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a furazan ring. Its unique electronic structure imparts it with a range of interesting chemical and physical properties, making it a valuable scaffold in medicinal chemistry and materials science.



Property	Value	Reference
Molecular Formula	C ₆ H ₄ N ₂ O	[1]
Molecular Weight	120.11 g/mol	[2]
CAS Number	273-09-6	[2]
Appearance	Pale yellow to yellow to brown crystals, powder, or fused solid	[1]
Melting Point	69 °C	[1]
Boiling Point	Not available	
Flash Point	Not available	_
Solubility	Good solubility in organic solvents. Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid.	[3]

Spectroscopic Properties

The structural elucidation and characterization of **benzofurazan** and its derivatives are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 7.85 (dd, J = 6.0, 4.0 Hz, 2H)
- δ 7.41 (dd, J = 6.0, 4.0 Hz, 2H)[1]

¹³C NMR (100 MHz, CDCl₃):

δ 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6[1]

Infrared (IR) Spectroscopy



The IR spectrum of **benzofurazan** exhibits characteristic absorption bands corresponding to its specific functional groups and aromatic structure.

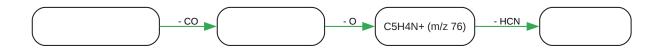
Wavenumber (cm ⁻¹)	Assignment
3100, 3080	Aromatic C-H stretch
1614, 1583, 1535	C=C aromatic ring stretching
1483, 1440, 1422	Aromatic ring vibrations
1351, 1282, 1263	C-N and N-O stretching
891, 834, 742, 732	C-H out-of-plane bending

(Data interpreted from[1])

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **benzofurazan** results in a characteristic fragmentation pattern. The molecular ion peak (M^+) is observed at m/z 120.

Proposed Fragmentation Pathway:



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Proposed fragmentation of benzofurazan.

Experimental Protocols Synthesis of 2,1,3-Benzoxadiazole (Benzofurazan)

This protocol describes the synthesis of **benzofurazan** from 2-nitroaniline via a two-step process.

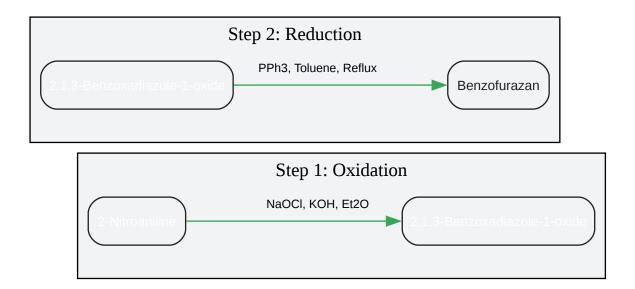
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide



- In a suitable flask, combine 2-nitroaniline, a phase transfer catalyst (e.g., tetrabutylammonium bromide), diethyl ether, and a 50% aqueous solution of potassium hydroxide.
- To this stirred mixture, add a sodium hypochlorite solution dropwise at room temperature.
- Continue stirring for several hours.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude 2,1,3-benzoxadiazole-1-oxide as a yellow solid.[1]

Step 2: Synthesis of 2,1,3-Benzoxadiazole

- In a flask, dissolve 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine in toluene.
- · Reflux the mixture for 3 hours.
- Cool the reaction mixture and filter to remove any solids.
- Evaporate the solvent from the filtrate to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford pure 2,1,3-benzoxadiazole as a yellow solid.[1]





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Synthesis of Benzofurazan.

General Protocol for Spectroscopic Analysis

Sample Preparation for NMR: Dissolve the **benzofurazan** sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.

Sample Preparation for IR (KBr pellet): Grind a small amount of the **benzofurazan** sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

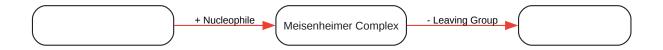
Sample Preparation for Mass Spectrometry (Electron Ionization): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

Chemical Reactivity

The **benzofurazan** ring system exhibits a distinct reactivity pattern, primarily characterized by its susceptibility to nucleophilic attack and its participation in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the furazan ring makes the benzene portion of the **benzofurazan** molecule electron-deficient and thus activated towards nucleophilic aromatic substitution. This reactivity is further enhanced by the presence of good leaving groups on the benzene ring.



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Nucleophilic Aromatic Substitution.

Cycloaddition Reactions



Benzofurazan and its derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. These reactions provide a powerful tool for the synthesis of complex polycyclic heterocyclic systems.

Applications in Drug Development and Research

The unique properties of the **benzofurazan** scaffold have led to its widespread use in various scientific disciplines.

- Fluorescent Probes: The inherent fluorescence of many benzofurazan derivatives makes them excellent candidates for the development of fluorescent probes for detecting and imaging biological molecules and processes.
- Medicinal Chemistry: The benzofurazan moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Materials Science: Benzofurazan-containing polymers and small molecules are being explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This guide serves as a starting point for researchers and scientists working with **benzofurazan** and its derivatives. The provided data and protocols are intended to facilitate further exploration and innovation in this exciting area of chemistry.

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